molecular formula C26H44O4 B1249684 Surinone C

Surinone C

Cat. No.: B1249684
M. Wt: 420.6 g/mol
InChI Key: BCQDLHHHLROFBT-POUSAUBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Surinone C is a polyketide-derived organic compound isolated from the plant Peperomia sui (). Its chemical formula is C₂₆H₄₄O₄, with a molecular weight of 420.64 g/mol, and it exists as a colorless resin with a specific optical rotation of [α]D²⁵ = -29.1° (c = 0.075, CHCl₃) . Its structure features a cyclohexenone core substituted with a long aliphatic chain and oxygenated functional groups, which are critical for its bioactivity .

Properties

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

IUPAC Name

(4S)-3,4-dihydroxy-2-[(Z)-icos-14-enoyl]cyclohex-2-en-1-one

InChI

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)25-23(28)20-21-24(29)26(25)30/h6-7,24,29-30H,2-5,8-21H2,1H3/b7-6-/t24-/m0/s1

InChI Key

BCQDLHHHLROFBT-POUSAUBHSA-N

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCCCCC(=O)C1=C([C@H](CCC1=O)O)O

Canonical SMILES

CCCCCC=CCCCCCCCCCCCCC(=O)C1=C(C(CCC1=O)O)O

Synonyms

surinone C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Structural Differences: Surinone A has a benzo[1,3]dioxol-5-yl moiety absent in Surinone C, contributing to its higher molecular weight and distinct optical rotation ([α]D²⁵ = -15.8°) . Surinone B lacks the extended oxygenation seen in this compound, resulting in a lower molecular weight (384.56 g/mol) and simpler cyclohexenone structure . Surinone D (isolated from Peperomia blanda) shares a polyketide backbone but exhibits divergent bioactivity, including predicted NF-κB inhibition and higher hepatotoxicity (Pa = 0.634) compared to other Surinones .
  • Bioactivity: Surinone A shows moderate cytotoxicity (31–38% growth inhibition at 50 μmol/L) against HONE-1 and NUGC-3 cells, suggesting that minor structural modifications (e.g., aromatic vs. aliphatic side chains) significantly impact potency . this compound’s activity, while unquantified, is highlighted in pharmacological screens for cytotoxicity, implying it may target pathways like DNA repair enzymes (e.g., DNA lyase) or proteases (e.g., Cathepsin D) .

Functional Analogues: Subamolide A and Pyrenocine B

Table 2: Functional Comparison with Non-Surinone Compounds

Compound Molecular Class Source Key Bioactivity Mechanism/Notes
Subamolide A Polyketide Marine bacteria Cytotoxic Synergistic activity with this compound
Pyrenocine B Terpenoid Marine bacteria Immunosuppressive Targets T-cell proliferation
Hierridin C Phenolic compound Marine bacteria Antimalarial Inhibits Plasmodium growth

Key Observations :

  • Subamolide A is structurally distinct from this compound but shares cytotoxic properties, suggesting overlapping targets such as apoptosis induction or cell cycle disruption .
  • Pyrenocine B and Hierridin C, though isolated from similar marine sources, exhibit divergent activities (immunosuppressive and antimalarial), underscoring the specificity of this compound’s cytotoxicity .

Research Findings and Mechanistic Insights

  • This compound vs. Surinone A: The addition of a benzo[1,3]dioxolyl group in Surinone A reduces cytotoxicity compared to this compound, possibly due to steric hindrance or altered membrane permeability .
  • This compound vs.
  • Target Prediction: this compound is computationally predicted to inhibit DNA lyase (98.96% probability) and Cathepsin D (97.88%), aligning with its cytotoxic profile . In contrast, Surinone A lacks high-confidence target predictions, highlighting mechanistic uncertainties .

Q & A

Q. What are the key structural characteristics of Surinone C, and how do they influence its bioactivity?

Methodological Answer: Structural elucidation relies on spectroscopic techniques (NMR, MS) and X-ray crystallography. Compare functional groups (e.g., hydroxyl, ketone) to analogs like Surinone A, noting substituent positions that correlate with cytotoxic activity. Use structure-activity relationship (SAR) studies to isolate bioactive moieties .

Q. What in vitro models are commonly used to assess the cytotoxic effects of this compound?

Methodological Answer: Standardize assays such as MTT or SRB using cancer cell lines (e.g., HONE-1, NUGC-3). Include positive controls (e.g., doxorubicin) and report IC50 values. Ensure cell line authentication and culture conditions are detailed for reproducibility .

Q. How can researchers optimize the extraction and purification of this compound from natural sources?

Methodological Answer: Employ solvent-solvent partitioning guided by TLC/HPLC. Use column chromatography with gradients (e.g., hexane:ethyl acetate) and validate purity via HPLC-DAD. Document yield percentages and spectroscopic data for each step .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

Methodological Answer: Report reaction conditions (temperature, catalysts, solvents), stoichiometry, and purification steps. Use factorial design to identify influential variables (e.g., pH, reaction time) and validate via replicate experiments .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be systematically resolved?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate data. Compare experimental variables (cell lines, assay protocols, concentrations) and apply meta-analysis to identify confounding factors. Use the FINER criteria to evaluate study validity .

Q. What experimental frameworks are suitable for elucidating this compound’s interaction with molecular targets (e.g., kinases, receptors)?

Methodological Answer: Combine SPR (surface plasmon resonance) for binding affinity, molecular docking for binding site prediction, and gene knockdown (siRNA/CRISPR) to confirm target relevance. Cross-validate with transcriptomic/proteomic profiling .

Q. How should researchers design studies to address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?

Methodological Answer: Use in vivo models (rodents) with LC-MS/MS for plasma concentration analysis. Apply PBPK modeling to extrapolate human PK. For toxicity, conduct acute/chronic dosing studies with histopathology and biomarker assessment (e.g., ALT, creatinine) .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound bioactivity data?

Methodological Answer: Apply nonlinear regression (e.g., sigmoidal Emax model) to fit dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Address outliers via Grubbs’ test and report confidence intervals .

Data Interpretation & Reporting

Q. How can researchers reconcile discrepancies in this compound’s reported IC50 values across publications?

Methodological Answer: Standardize protocols (e.g., cell density, incubation time) and validate via inter-laboratory studies. Use Bland-Altman plots to assess variability and report raw data in supplementary materials for transparency .

Q. What strategies enhance the rigor of SAR studies for this compound derivatives?

Methodological Answer: Prioritize derivatives with ≥95% purity. Use hierarchical clustering (e.g., Tanimoto coefficients) to group analogs. Apply multivariate analysis (PCA) to identify structural features driving activity .

Research Design & Ethical Considerations

Q. How should a hypothesis-driven study on this compound’s anti-inflammatory potential be structured?

Methodological Answer: Formulate hypotheses using PICO: Population (macrophages), Intervention (this compound), Comparison (dexamethasone), Outcome (TNF-α inhibition). Predefine effect size (e.g., ≥30% reduction) and power analysis (α=0.05, β=0.2) .

Q. What ethical guidelines apply to in vivo testing of this compound’s therapeutic efficacy?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies. Obtain IACUC approval, justify sample sizes, and include humane endpoints (e.g., tumor volume limits). Report attrition rates and adverse events .

Q. Table 1: Common Pitfalls in this compound Research

IssueMitigation StrategyReference
Low reproducibilityDocument reaction conditions, cell passage numbers, and instrument calibration dates
Conflicting bioactivity dataStandardize assays and publish negative results
Overinterpretation of SARUse orthogonal assays (e.g., target-specific vs. cytotoxicity)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Surinone C
Reactant of Route 2
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